molecular formula C7H4BrClN2OS B8701346 6-bromo-2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one

6-bromo-2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B8701346
M. Wt: 279.54 g/mol
InChI Key: SFTAUIWAQBLPFD-UHFFFAOYSA-N
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Patent
US08722660B2

Procedure details

A mixture of methyl 3-amino-5-bromothiophene-2-carboxylate (15 g) produced in Example 1, step C, chloroacetonitrile (12 mL) and 4M hydrochloric acid/cyclopentylmethylether solution (100 mL) was stirred at room temperature for 2 hr, and stirred at 70° C. for 1 hr. The reaction system was concentrated under reduced pressure, and saturated aqueous sodium hydrogen carbonate was added to the residue. The precipitate was collected by filtration and washed with water. The obtained solid was dried at 80° C. for 8 hr under reduced pressure to give the title compound (18 g) as a pale-brown solid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
hydrochloric acid cyclopentylmethylether
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[C:5]([Br:7])[S:4][C:3]=1[C:8]([O:10]C)=O.[Cl:12][CH2:13][C:14]#[N:15]>Cl.C1(OC)CCCC1>[Br:7][C:5]1[S:4][C:3]2[C:8](=[O:10])[NH:15][C:14]([CH2:13][Cl:12])=[N:1][C:2]=2[CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
NC1=C(SC(=C1)Br)C(=O)OC
Name
Quantity
12 mL
Type
reactant
Smiles
ClCC#N
Name
hydrochloric acid cyclopentylmethylether
Quantity
100 mL
Type
solvent
Smiles
Cl.C1(CCCC1)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 70° C. for 1 hr
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction system was concentrated under reduced pressure, and saturated aqueous sodium hydrogen carbonate
ADDITION
Type
ADDITION
Details
was added to the residue
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The obtained solid was dried at 80° C. for 8 hr under reduced pressure
Duration
8 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=2N=C(NC(C2S1)=O)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 18 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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